N-benzyl-N-ethyl-4-methylbenzamide
Description
N-Benzyl-N-ethyl-4-methylbenzamide is a substituted benzamide featuring a benzyl and ethyl group on the amide nitrogen and a methyl group at the para position of the benzene ring. This structural configuration confers unique physicochemical properties, such as increased lipophilicity compared to simpler benzamides, which may influence solubility, bioavailability, and intermolecular interactions .
Properties
Molecular Formula |
C17H19NO |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-benzyl-N-ethyl-4-methylbenzamide |
InChI |
InChI=1S/C17H19NO/c1-3-18(13-15-7-5-4-6-8-15)17(19)16-11-9-14(2)10-12-16/h4-12H,3,13H2,1-2H3 |
InChI Key |
BYIKUSWSFQMKSB-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on the Amide Nitrogen
The nature of substituents on the amide nitrogen significantly impacts molecular properties:
- N-(4-Diethylamino-1-methyl-butyl)-N-(4-methoxy-benzyl)-4-nitro-benzamide (): Incorporates a diethylamino and methoxy-benzyl group, enhancing electron-donating effects and steric bulk. This contrasts with the target compound’s benzyl and ethyl groups, which balance lipophilicity and steric hindrance .
- N-(4-Bromophenyl)-4-(4-methoxybenzamido)benzamide () : Uses a bromophenyl group, introducing halogenated electron-withdrawing effects, whereas the target’s methyl group is electron-donating. This difference may influence reactivity in substitution reactions .
Table 1: Nitrogen Substituent Comparison
*Calculated based on formula C₁₇H₁₉NO.
Benzene Ring Substituents
The para-methyl group in the target compound contrasts with other substituents observed in analogs:
- 4-Bromo-N-(2-nitrophenyl)benzamide () : Bromine and nitro groups are electron-withdrawing, reducing electron density on the aromatic ring. This may decrease solubility in polar solvents compared to the target’s methyl group .
- N-(4-Methoxyphenyl)benzamide () : A methoxy group enhances solubility via hydrogen bonding, whereas the methyl group in the target compound increases hydrophobicity .
Table 2: Benzene Ring Substituent Effects
| Compound | Substituent | Solubility (Predicted) | Biological Relevance |
|---|---|---|---|
| This compound | 4-Methyl | Low (lipophilic) | Membrane permeability |
| 4-Bromo-N-(2-nitrophenyl)benzamide | 4-Bromo, 2-nitro | Very low | Potential antimicrobial activity |
| N-(4-Methoxyphenyl)benzamide | 4-Methoxy | Moderate | Enhanced hydrogen bonding |
Intermolecular Interactions and Crystal Packing
Hydrogen bonding patterns, critical for crystal packing and solubility, vary with substituents:
- Hydrogen Bonding in Benzamides (): Electron-withdrawing groups (e.g., nitro in ) reduce hydrogen bond donor capacity, while electron-donating groups (e.g., methyl in the target) may enhance van der Waals interactions .
- Sulfamoyl-Benzothiazol Derivatives () : The sulfamoyl group forms strong hydrogen bonds, unlike the target’s benzyl/ethyl groups, which prioritize hydrophobic interactions .
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